3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Description
Properties
IUPAC Name |
3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-3-10-9-8(6)2-7(5-12)4-11-9/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRFOLBQEOZOKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview:
One of the most straightforward approaches involves the direct introduction of the formyl group at the 5-position of the pyrrolo[2,3-b]pyridine core. This is typically achieved via electrophilic formylation reactions, such as the Duff reaction, which uses hexamine or paraformaldehyde in the presence of a strong acid or Lewis acid catalyst.
- The synthesis of 3-formyl-5-bromo-azaindole derivatives, which are precursors to the target aldehyde, has been accomplished via the Duff reaction, starting from 5-substituted pyrrolo[2,3-b]pyridines.
- The formylation process involves generating an electrophilic species that selectively reacts at the 5-position, facilitated by the electronic properties of the scaffold.
Data Table 1: Formylation Conditions
| Reagent/Condition | Solvent | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Hexamine + Acid | Acetic acid | None | Reflux | 60-75 | |
| Formaldehyde + Lewis acid | Toluene | FeCl₃ | Reflux | 55-70 |
- The yield varies depending on substituents at other positions.
- Protecting groups may be necessary to prevent undesired side reactions.
Suzuki-Miyaura Cross-Coupling Followed by Formylation
Method Overview:
A common route involves first synthesizing a 5-bromo or 5-iodo pyrrolo[2,3-b]pyridine derivative, followed by Suzuki-Miyaura cross-coupling to introduce various substituents at the 5-position. Subsequently, the formyl group is introduced via electrophilic formylation or oxidation of a suitable precursor.
- 5-Bromo derivatives are prepared via halogenation of the pyrrolo[2,3-b]pyridine core.
- Suzuki coupling with boronic acids introduces diverse substituents, which can then be oxidized or formylated to yield the aldehyde.
Data Table 2: Suzuki Coupling and Formylation
- The sequence allows for structural diversification before aldehyde formation.
- Protecting groups on nitrogen may be employed to improve selectivity.
Nucleophilic Addition and Oxidation Strategies
Method Overview:
Another approach involves the nucleophilic addition of a methyl or other alkyl group to a precursor aldehyde or ketone, followed by oxidation to the aldehyde. This method is often used when a methyl substituent at the 3-position is desired.
- Methylation of the pyrrolo[2,3-b]pyridine core can be achieved via methyl iodide in the presence of sodium hydride.
- Subsequent oxidation steps, such as using manganese dioxide, convert secondary alcohols to aldehydes.
Data Table 3: Methylation and Oxidation
| Step | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Methylation | NaH + MeI | THF, 0°C to RT | 80-90 | |
| Oxidation | MnO₂ | Room temperature | 60-70 |
- The methylation step is crucial for introducing the 3-methyl group.
- Oxidation conditions must be carefully controlled to prevent over-oxidation.
Multi-Step Synthesis via Intermediate Derivatives
Method Overview:
A comprehensive route involves synthesizing intermediate derivatives such as 3-nitro- or 3-aminopyrrolo[2,3-b]pyridines, followed by reduction, formylation, and further functionalization.
- The nitro group can be reduced to an amino group, which is then formylated at the 5-position.
- This method provides flexibility for introducing various substituents before final aldehyde formation.
Data Table 4: Intermediate Derivatives
| Step | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 0°C | 75-85 | |
| Reduction | Zn / AcOH | Reflux | 80-90 | |
| Formylation | Hexamine / Acid | Reflux | 60-75 |
- Protecting groups are often employed during nitration and reduction steps.
- The sequence allows for structural modifications at multiple sites.
Summary of Key Preparation Strategies
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes controlled oxidation to form carboxylic acid derivatives.
Example reaction:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrogen peroxide | Acetic acid, 50°C, 6 hr | 5-Carboxy-3-methyl-1H-pyrrolo[2,3-b]pyridine | 78% |
Condensation Reactions
The aldehyde participates in nucleophilic substitution and cyclocondensation reactions.
Key Condensation Pathways
Nucleophilic Additions
The aldehyde’s electrophilic carbon enables various addition reactions.
Experimentally Verified Additions
Cross-Coupling Reactions
The pyrrolopyridine core enables palladium-catalyzed couplings at specific positions.
Suzuki-Miyaura Coupling
Heterocyclic Ring Modifications
The fused ring system undergoes site-specific transformations.
N-Oxidation
-
Conditions : CHCl, 0°C → RT, 4 hr
-
Outcome : N-oxide derivatives show increased polarity for chromatographic separation.
Reductive Amination
Used to create bioactive amine derivatives:
| Amine | Reducing Agent | Application Domain | IC Improvement |
|---|---|---|---|
| Benzylamine | NaBHCN | FGFR1 kinase inhibitors | 12 nM → 4 nM |
| Piperazine | H/Pd-C | CNS-penetrant agents | 3-fold logP reduction |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a lead compound in drug discovery. It has demonstrated promising activities against various biological targets:
- Fibroblast Growth Factor Receptors (FGFRs) : 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde acts as an inhibitor of FGFRs, which are crucial in cancer progression. Studies have shown that derivatives of this compound inhibit cell proliferation and induce apoptosis in cancer cell lines by targeting FGFR signaling pathways .
- SGK-1 Kinase Inhibition : This compound has been identified as an inhibitor of SGK-1 kinase, which plays a role in electrolyte balance and cell proliferation in renal and cardiovascular diseases. The inhibition of SGK-1 may provide therapeutic avenues for managing these conditions .
Biological Studies
In biological research, this compound is utilized to study enzyme inhibitors and receptor modulators. It has been shown to influence various cellular processes such as:
- Cell Proliferation : In vitro studies indicate that it can inhibit the proliferation of breast cancer cells (4T1) by inducing apoptosis .
- Cell Migration and Invasion : The compound also exhibits inhibitory effects on the migration and invasion capabilities of cancer cells, highlighting its potential as an anti-metastatic agent .
Industrial Applications
In the chemical industry, this compound serves as an intermediate in the synthesis of fine chemicals and pharmaceuticals. Its role in producing complex organic molecules expands its utility beyond medicinal applications.
Case Study 1: FGFR Inhibition
A series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized to evaluate their inhibitory effects on FGFRs. Among them, one derivative exhibited IC50 values of 7 nM for FGFR1, indicating high potency against this target. This study underscores the potential for developing targeted therapies for cancers associated with aberrant FGFR signaling .
Case Study 2: SGK-1 Activity Regulation
Research has demonstrated that compounds derived from this compound can effectively inhibit SGK-1 activity. This inhibition could mitigate conditions related to sodium retention in renal disease, suggesting a novel therapeutic strategy for managing electrolyte imbalances .
Mechanism of Action
The biological activity of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is primarily attributed to its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt critical cellular pathways, leading to therapeutic effects such as the suppression of tumor growth or the inhibition of microbial proliferation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and physicochemical properties of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde with its analogues:
Reactivity and Functional Group Influence
- Aldehyde Position : The 5-carbaldehyde group is a common reactive site for nucleophilic additions (e.g., condensations to form Schiff bases). Substituents at position 3 (e.g., methyl, chloro) modulate electronic and steric effects .
- Methyl vs. The 4-chloro substituent (as in 958230-19-8) introduces electron-withdrawing effects, increasing the aldehyde's electrophilicity and utility in substitution reactions .
- Boronated Derivatives : The boronate ester group in 1-isopropyl-3-dioxaborolanyl variants enables participation in cross-coupling reactions, expanding applications in medicinal chemistry .
Biological Activity
3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, also known as 3-Methyl-7-azaindole-5-carboxaldehyde, is a compound of significant interest in pharmacological research due to its biological activity, particularly in cancer therapy. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on diverse research findings.
Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . These receptors play a crucial role in cell signaling pathways that regulate cell growth, survival, and differentiation.
Mode of Action
The compound inhibits FGFR activity, leading to the modulation of several critical biochemical pathways:
- RAS–MEK–ERK Pathway
- Phospholipase C gamma (PLCg) Pathway
- PI3K–Akt Pathway
Inhibition of these pathways results in decreased cell proliferation and increased apoptosis in various cancer cell lines .
This compound has been shown to interact with various enzymes and proteins involved in cellular signaling. Its biochemical properties include:
- Enzyme Inhibition : It effectively inhibits FGFRs, which are implicated in numerous cancers.
- Cellular Effects : The compound influences key processes such as:
Case Studies and Experimental Data
- In Vitro Studies :
- Animal Models :
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Anticancer Activity | Inhibits cancer cell proliferation and induces apoptosis through FGFR targeting. |
| Enzyme Inhibition | Specifically inhibits fibroblast growth factor receptors (FGFRs). |
| Cell Migration | Reduces migration potential in cancer cells, impacting metastasis. |
| Toxicity | Higher doses can lead to liver and kidney toxicity. |
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde?
- Answer : The compound can be characterized using:
- NMR spectroscopy (¹H/¹³C) to confirm the aldehyde proton (δ ~9-10 ppm) and methyl group (δ ~2.5 ppm).
- IR spectroscopy to identify the aldehyde C=O stretch (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) from the pyrrole ring .
- Mass spectrometry (HRMS) for molecular weight verification (theoretical MW: 176.55) .
- X-ray crystallography (if crystalline) to resolve regiochemistry, as seen in analogs like 5-methoxy-1H-pyrrolo[2,3-b]pyridine .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer : Key methods include:
- Vilsmeier-Haack formylation : Using DMF/POCl₃ to introduce the aldehyde group at position 5, as demonstrated in pyrazolo[3,4-b]pyridine systems .
- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) to functionalize position 3, followed by oxidation .
- Halogenation/functionalization : Iodination at position 3 (e.g., ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate) and subsequent aldehyde introduction .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic addition reactions?
- Answer :
- Molecular docking can model interactions with biological targets (e.g., SIRT2 binding affinity studies in chromeno[2,3-b]pyridines) .
- DFT calculations predict electrophilicity at the aldehyde group and steric effects from the methyl substituent. For example, analogs like 3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid show regioselective reactivity influenced by substituents .
Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?
- Answer :
- Optimize reaction conditions : Use NaH or Pd(PPh₃)₄ for coupling reactions, as variations in catalysts significantly impact yields (e.g., 60–95% yields in Scheme 3) .
- Monitor reaction progress : Employ TLC or HPLC to track intermediate formation, reducing side products .
- Purification techniques : Recrystallization (e.g., chloroform/methanol) improves purity for halogenated analogs like 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde .
Q. How does the introduction of electron-withdrawing groups (EWGs) affect the aldehyde's reactivity in subsequent reactions?
- Answer :
- Enhanced electrophilicity : EWGs (e.g., -Cl, -Br) at position 4 increase the aldehyde’s susceptibility to nucleophilic attack, as seen in 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid derivatives .
- Steric hindrance : Methyl groups at position 3 may reduce reactivity, requiring harsher conditions for imine formation or condensation .
Q. What are the challenges in achieving regioselective functionalization of the pyrrolo[2,3-b]pyridine core?
- Answer :
- Positional selectivity : The electron-rich pyrrole nitrogen directs electrophilic substitution to position 5, while position 3 requires directing groups (e.g., -B(OH)₂) for cross-coupling .
- Protection strategies : Use tert-butyloxycarbonyl (Boc) groups to block reactive sites during multi-step syntheses, as shown in tert-butyl 3-cyclopropyl-4-oxopyrrolidine-1-carboxylate .
Data Contradiction Analysis
- Example : Discrepancies in Suzuki coupling yields (e.g., 70% vs. 90%) may arise from:
Methodological Recommendations
- Synthetic protocols : Follow Scheme 3 for Pd-catalyzed cross-coupling .
- Analytical validation : Cross-reference HRMS data (e.g., exact mass 176.55) with Enamine Ltd.’s catalog entries .
- Safety : Handle aldehydes under inert conditions to prevent oxidation or polymerization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
